molecular formula C12H12FNO3S B3081021 2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine CAS No. 1094394-43-0

2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine

Cat. No.: B3081021
CAS No.: 1094394-43-0
M. Wt: 269.29 g/mol
InChI Key: URJQPAUTQSLYPA-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine is an organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with furan-2-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)sulfonyl]-2-(furan-2-yl)ethanamine
  • 2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine
  • 2-[(4-Bromophenyl)sulfonyl]-2-(furan-2-yl)ethanamine

Uniqueness

2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3S/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11/h1-7,12H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJQPAUTQSLYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine
Reactant of Route 2
2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine
Reactant of Route 3
2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine
Reactant of Route 4
2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine
Reactant of Route 5
2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine
Reactant of Route 6
2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine

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